[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
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Overview
Description
[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride: is a chemical compound with the molecular formula C10H11ClFN3 and a molecular weight of 227.67 g/mol . This compound is a fluorinated building block used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride typically involves the reaction of 4-fluorophenylhydrazine with an appropriate aldehyde or ketone to form the pyrazole ring . This intermediate is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by treatment with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex fluorinated compounds .
- Employed in the development of new materials with unique properties .
Biology:
- Investigated for its potential antibacterial and antifungal activities .
- Studied for its interactions with various biological targets .
Medicine:
- Explored for its potential as a pharmaceutical intermediate .
- Evaluated for its cytotoxic activity against cancer cell lines .
Industry:
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, resulting in antibacterial activity .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanamine;hydrochloride .
- 3-(Trifluoromethyl)pyrazole .
- 4-(1H-Pyrazol-1-yl)aniline hydrochloride .
Uniqueness:
- The presence of the fluorine atom in the phenyl ring enhances the compound’s stability and reactivity .
- The methanamine group provides additional sites for chemical modification, making it a versatile building block .
Conclusion
[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride is a valuable compound in scientific research and industrial applications Its unique chemical structure and reactivity make it a versatile building block for synthesizing various complex molecules
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14;/h1-6H,7,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCGNRXCPSIZBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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